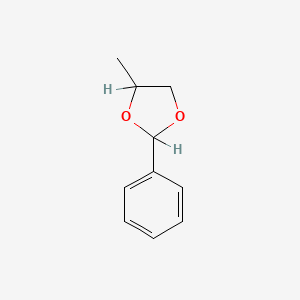

4-Methyl-2-phenyl-1,3-dioxolane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIKGISJRLTLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862989 | |

| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a mild almond-like odour | |

| Record name | Benzaldehyde propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oils, miscible at room temperature (in ethanol) | |

| Record name | Benzaldehyde propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.061-1.071 | |

| Record name | Benzaldehyde propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2568-25-4 | |

| Record name | 4-Methyl-2-phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde propylene glycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE PROPYLENE GLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELQ3FTL5B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-2-phenyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

synthesis of 4-Methyl-2-phenyl-1,3-dioxolane from benzaldehyde and propylene glycol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methyl-2-phenyl-1,3-dioxolane, a valuable heterocyclic compound, from the reaction of benzaldehyde and propylene glycol. This guide provides a thorough overview of the reaction, including detailed experimental protocols, a comparative analysis of various catalytic systems, and an examination of the reaction mechanism.

Introduction

This compound, also known as benzaldehyde propylene glycol acetal, is a cyclic acetal with applications in the fragrance industry and as a protecting group in organic synthesis. Its synthesis via the acid-catalyzed reaction of benzaldehyde and propylene glycol is a classic example of acetalization, a reversible reaction that requires the removal of water to drive the equilibrium towards the product. This guide explores the nuances of this synthesis, providing researchers with the detailed information necessary to optimize reaction conditions and achieve high yields of the desired product.

Reaction Overview

The synthesis of this compound involves the condensation of benzaldehyde with propylene glycol in the presence of an acid catalyst. The reaction proceeds by the nucleophilic attack of the diol on the protonated carbonyl group of benzaldehyde, followed by intramolecular cyclization and dehydration to form the stable five-membered dioxolane ring.

An In-depth Technical Guide to the Acid-Catalyzed Formation of 4-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed formation of 4-Methyl-2-phenyl-1,3-dioxolane, a cyclic acetal formed from the reaction of benzaldehyde and 1,2-propanediol. This reaction is a fundamental example of carbonyl protection, a critical strategy in multi-step organic synthesis.

Core Mechanism of Acetal Formation

The formation of this compound proceeds via a reversible, acid-catalyzed nucleophilic addition-elimination pathway. The reaction involves the initial formation of a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and subsequent intramolecular cyclization to yield the stable 1,3-dioxolane ring.

The key steps of the mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Deprotonation to Form the Hemiacetal: A base (such as the conjugate base of the acid catalyst or another molecule of the diol) removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water and Formation of an Oxonium Ion: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the 1,2-propanediol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

-

Deprotonation to Yield the Acetal: A base removes the final proton to yield the neutral this compound product and regenerate the acid catalyst.

Caption: Mechanism of the acid-catalyzed formation of this compound.

Quantitative Data Summary

The yield and rate of formation of this compound are influenced by several factors, including the choice of acid catalyst, reaction temperature, and the efficiency of water removal. The following table summarizes typical quantitative data for this and analogous acetalization reactions.

| Parameter | Value/Condition | Notes |

| Reactants | Benzaldehyde, 1,2-Propanediol | |

| Molar Ratio (Diol:Aldehyde) | 1.1:1 to 1.5:1 | A slight excess of the diol is often used to drive the reaction to completion. |

| Catalyst | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Lewis acids (e.g., Sc(OTf)₃) | Catalytic amounts are sufficient (e.g., 0.1-1 mol%). |

| Solvent | Toluene, Benzene, Dichloromethane | A solvent that forms an azeotrope with water is ideal for removal. |

| Reaction Temperature | Reflux temperature of the solvent | To facilitate the azeotropic removal of water. |

| Reaction Time | 1-4 hours | Monitored by the collection of water in a Dean-Stark trap or by TLC/GC. |

| Yield | >90% | High yields are achievable with efficient water removal.[1] |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

1,2-Propanediol

-

p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)

-

Toluene (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene, benzaldehyde, and 1,2-propanediol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and can be periodically drained.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 4-Methyl-2-phenyl-1,3-dioxolane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the cis and trans isomers of 4-Methyl-2-phenyl-1,3-dioxolane. This compound, also known as benzaldehyde propylene glycol acetal, is a key intermediate in various synthetic pathways and its stereoisomers can exhibit distinct chemical and biological properties. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, purity assessment, and quality control in research and development settings.

Molecular Structures and Isomerism

This compound (C₁₀H₁₂O₂) possesses two stereocenters at the C2 and C4 positions of the dioxolane ring, giving rise to two diastereomeric pairs of enantiomers: cis (syn) and trans (anti). The relative orientation of the methyl and phenyl groups dictates the isomer.

Caption: Molecular structures of cis and trans isomers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of cis- and trans-4-Methyl-2-phenyl-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each stereoisomer.

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃)

| Proton | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.30-7.50 | 7.30-7.50 | m | - |

| Acetal-H (C2-H) | ~5.8 | ~5.9 | s | - |

| C4-H | ~4.3 | ~4.0 | m | - |

| C5-Hₐ | ~4.1 | ~4.2 | dd | Jgem ≈ 8, Jvic ≈ 6 |

| C5-Hₑ | ~3.6 | ~3.5 | t | Jgem ≈ Jvic ≈ 8 |

| Methyl-H (C4-CH₃) | ~1.3 | ~1.4 | d | ~6 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃)

| Carbon | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | ~138 | ~138 |

| Phenyl-CH | 126-129 | 126-129 |

| Acetal-C (C2) | ~104 | ~105 |

| C4 | ~74 | ~76 |

| C5 | ~71 | ~72 |

| Methyl-C (C4-CH₃) | ~17 | ~18 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectra of the cis and trans isomers are expected to be very similar, with minor differences in the fingerprint region.

Table 3: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3050-3150 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Ring stretching |

| C-O-C (acetal) | 1050-1200 | Asymmetric stretching |

| C-O | 1000-1100 | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the cis and trans isomers of this compound typically yields indistinguishable fragmentation patterns. A significant molecular ion peak is generally observed due to the stability of the aromatic ring.

Table 4: Key Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Significance |

| 164 | [M]⁺ | Molecular Ion |

| 163 | [M-H]⁺ | Loss of a hydrogen atom |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 87 | [C₄H₇O₂]⁺ | Diagnostic for the 4-methyl-1,3-dioxolane ring[1] |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [C₃H₇O]⁺ | Diagnostic for the 4-methyl-1,3-dioxolane ring[1] |

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde with propylene glycol.

Caption: General synthesis workflow.

Detailed Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), propylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Add toluene as the solvent to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux and monitor the reaction progress by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire proton-decoupled spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for separation of the isomers.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

References

Navigating the Stereochemistry of 4-Methyl-2-phenyl-1,3-dioxolane: A Deep Dive into 1H and 13C NMR Data

For Immediate Release

In the intricate world of synthetic chemistry and drug development, the precise characterization of stereoisomers is paramount. This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for the cis and trans isomers of 4-Methyl-2-phenyl-1,3-dioxolane, offering a critical resource for researchers and scientists in the field. The distinct spatial arrangements of the methyl and phenyl groups in these diastereomers give rise to unique spectral fingerprints, allowing for their unambiguous identification.

Distinguishing Isomers: A Comparative Analysis of NMR Data

The structural nuances between cis- and trans-4-Methyl-2-phenyl-1,3-dioxolane are clearly delineated by their respective 1H and 13C NMR spectra. The following tables summarize the key quantitative data, providing a side-by-side comparison for straightforward interpretation. It is important to note that the synthesis of this compound often results in a mixture of diastereomers.

Table 1: 1H NMR Spectral Data for cis/trans-4-Methyl-2-phenyl-1,3-dioxolane

| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Mixture of Diastereomers (2:3 syn:anti) |

| H-2 (methine) | ~5.8 ppm (s) | ~5.9 ppm (s) | Not specified |

| Phenyl-H | ~7.3-7.5 ppm (m) | ~7.3-7.5 ppm (m) | 7.5 – 7.4 ppm (m, 4H for both isomers) |

| H-4 (methine) | ~4.3 ppm (m) | ~3.8 ppm (m) | Not specified |

| H-5 (methylene) | ~3.6 ppm (dd), ~4.2 ppm (t) | ~4.1 ppm (dd), ~3.4 ppm (t) | Not specified |

| Methyl-H (CH₃) | ~1.3 ppm (d) | ~1.2 ppm (d) | Not specified |

Table 2: 13C NMR Spectral Data for cis/trans-4-Methyl-2-phenyl-1,3-dioxolane (Predicted)

| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) |

| C-2 (acetal) | ~104 ppm | ~105 ppm |

| Phenyl C (quaternary) | ~138 ppm | ~139 ppm |

| Phenyl CH | ~126-129 ppm | ~126-129 ppm |

| C-4 | ~75 ppm | ~78 ppm |

| C-5 | ~70 ppm | ~72 ppm |

| Methyl (CH₃) | ~17 ppm | ~16 ppm |

Experimental Protocols

The successful acquisition of high-resolution NMR data is contingent upon meticulous experimental execution. Below is a standard protocol for the characterization of this compound isomers.

Synthesis of this compound: The synthesis can be achieved through the reaction of 1,2-propanediol with benzaldehyde. This reaction can yield a mixture of cis and trans isomers.

NMR Sample Preparation:

-

Dissolution: Accurately weigh and dissolve 10-20 mg of the purified isomer or isomer mixture in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

-

1H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

13C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The raw free induction decay (FID) data should be processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Logical Relationships in Stereoisomer Analysis

The relationship between the synthesis, the resulting isomeric mixture, and their individual characterization can be visualized as a logical workflow.

Caption: Workflow for the synthesis and NMR analysis of cis/trans-4-Methyl-2-phenyl-1,3-dioxolane.

This guide underscores the power of NMR spectroscopy in the detailed structural elucidation of stereoisomers. The provided data and protocols serve as a foundational reference for chemists and pharmaceutical scientists, facilitating more efficient and accurate characterization of these and related molecules.

physical and chemical properties of 4-Methyl-2-phenyl-1,3-dioxolane

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1,3-dioxolane

Introduction

This compound (CAS No. 2568-25-4) is a heterocyclic acetal recognized for its utility in organic synthesis and its applications in various industries.[1][2] Structurally, it belongs to the class of organic compounds known as benzene and substituted derivatives.[3] This compound is formed from the acetalization of benzaldehyde and propylene glycol.[4][5] It is commonly used as a protecting group for carbonyls and 1,2-diols due to its stability under basic, reductive, and oxidative conditions, while being easily removable under acidic conditions.[2][6] Beyond its role in synthesis, it serves as a solvent, an intermediate in the creation of drugs and other organic compounds, and is utilized in the plastics, coatings, and fragrance industries.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its key applications.

Physical and Chemical Properties

This compound is a clear, colorless to yellowish oily liquid with a mild, almond-like odor.[4] It is slightly soluble in water but soluble in oils.[4] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2568-25-4 | [4][5][7][8] |

| Molecular Formula | C₁₀H₁₂O₂ | [4][5][7][9] |

| Molecular Weight | 164.20 g/mol | [5][7][8][9] |

| Appearance | Clear colorless to yellowish oily liquid | [4] |

| Odor | Mild almond-like | [4] |

| Density | 1.065 - 1.1 ± 0.1 g/cm³ | [4][9] |

| Boiling Point | 118 °C (at atmospheric pressure); 83-85 °C (at 4 mmHg) | [4][9] |

| Flash Point | > 230 °F (> 110 °C) | [4] |

| Refractive Index | 1.508 - 1.509 | [4][9] |

| Water Solubility | Slightly soluble | [4] |

| Vapor Pressure | 0.0529 mmHg at 25°C | [4] |

| LogP | 1.8 | [4] |

| Polar Surface Area | 18.5 Ų | [4] |

Chemical Reactivity and Synthesis

As a cyclic acetal, the chemistry of this compound is dominated by the reactivity of the acetal functional group.

-

Protecting Group Chemistry : Dioxolanes are widely employed as protecting groups for aldehydes and ketones.[2] The formation of this compound from benzaldehyde is a reversible, acid-catalyzed reaction. The protecting group can be removed by hydrolysis in the presence of an acid to regenerate the original carbonyl compound.[6]

-

Synthesis : The primary method for synthesizing this compound is the direct acetalization of benzaldehyde with 1,2-propanediol (propylene glycol).[4] The reaction is typically carried out in a non-polar solvent like cyclohexane, which serves as a water-carrying agent.[4] The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product side.[4] Various catalysts can be employed to facilitate this reaction.[4]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common methods for acetalization.[4]

Materials:

-

Benzaldehyde

-

1,2-Propanediol (Propylene Glycol)

-

Cyclohexane (as water-carrying agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, CuSO₄)[4]

-

Anhydrous Magnesium Sulfate (for drying)

-

Sodium Bicarbonate solution (for neutralization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add benzaldehyde (1 equivalent), 1,2-propanediol (1.2-1.5 equivalents), the catalyst (catalytic amount), and cyclohexane.[4]

-

Reaction Execution : Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will collect in the Dean-Stark trap, allowing for the continuous removal of water.[4]

-

Monitoring : Monitor the reaction progress by observing the amount of water collected or by using Gas Chromatography (GC) analysis of small aliquots taken from the reaction mixture.[4] The reaction is typically complete within 2-4 hours.[4]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[4]

Characterization: The final product structure and purity are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, alongside GC analysis.[10][11]

Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual relationships of the target compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 2568-25-4 | Benchchem [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0037160) [hmdb.ca]

- 4. echemi.com [echemi.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. 1,3-Dioxolane, 4-methyl-2-phenyl- [webbook.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

Conformational Analysis of the 4-Methyl-2-phenyl-1,3-dioxolane Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of the 4-Methyl-2-phenyl-1,3-dioxolane ring system. This five-membered heterocyclic scaffold is a common structural motif in numerous biologically active molecules and serves as a crucial chiral auxiliary in asymmetric synthesis. A comprehensive understanding of its conformational preferences is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. This document details the synthesis of cis- and trans-4-Methyl-2-phenyl-1,3-dioxolane, the experimental protocols for their separation and characterization, and a thorough conformational analysis based on nuclear magnetic resonance (NMR) spectroscopy and computational modeling. Quantitative data, including chemical shifts and coupling constants, are summarized in structured tables to facilitate comparison and analysis.

Introduction

The 1,3-dioxolane ring, a five-membered cyclic acetal, is a key structural feature in a wide array of natural products and synthetic molecules of pharmaceutical interest.[1] The introduction of substituents on the dioxolane ring, as in the case of this compound, leads to the formation of diastereomers with distinct three-dimensional arrangements and, consequently, different biological activities and chemical reactivities. The conformational flexibility of the five-membered ring, characterized by a dynamic process known as pseudorotation, presents a complex yet critical aspect of its stereochemistry.[2]

This guide focuses on the conformational analysis of the cis- and trans-isomers of this compound, providing a detailed examination of their synthesis, separation, and the elucidation of their preferred conformations in solution using high-resolution NMR spectroscopy.

Synthesis and Isomer Separation

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde with 1,2-propanediol.[3] This reaction yields a mixture of the cis- and trans-diastereomers.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzaldehyde

-

1,2-Propanediol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

A solution of benzaldehyde (1.0 eq) and 1,2-propanediol (1.2 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

A catalytic amount of p-toluenesulfonic acid (0.02 eq) is added to the mixture.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a mixture of cis- and trans-isomers.

Experimental Protocol: Separation of Cis and Trans Isomers

The separation of the cis- and trans-diastereomers of this compound can be achieved by column chromatography on silica gel.

Materials:

-

Crude mixture of this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

A silica gel column is prepared using a slurry of silica gel in hexane.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The diastereomers are separated by eluting with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to achieve optimal separation.

-

Fractions are collected and analyzed by TLC to identify the separated isomers.

-

Fractions containing the pure isomers are combined, and the solvent is evaporated to yield the isolated cis- and trans-4-Methyl-2-phenyl-1,3-dioxolane.

The following diagram illustrates the general workflow for the synthesis and separation process.

Conformational Analysis by NMR Spectroscopy

High-resolution ¹H NMR spectroscopy is a powerful tool for the conformational analysis of the this compound ring system. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative, as their magnitude is related to the dihedral angle between them, as described by the Karplus equation.

Theoretical Background: Pseudorotation and the Karplus Equation

The 1,3-dioxolane ring is not planar but exists in a dynamic equilibrium of puckered conformations. This dynamic process, known as pseudorotation, involves the out-of-plane motion of the ring atoms, leading to a continuous interconversion between various envelope and twist forms. The energy barrier for this interconversion is low, resulting in a time-averaged conformation that is observed by NMR at room temperature.

The Karplus equation relates the vicinal coupling constant (³J) to the dihedral angle (Φ) between the coupled protons:

³J = A cos²(Φ) + B cos(Φ) + C

Where A, B, and C are empirically derived parameters. By measuring the ³J values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the preferred conformation of the ring.

The following diagram illustrates the concept of pseudorotation in a five-membered ring.

References

- 1. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of 4-Methyl-2-phenyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of 4-Methyl-2-phenyl-1,3-dioxolane, a heterocyclic compound with a significant and enduring presence in organic chemistry. From its early discovery to its modern applications, this document provides a comprehensive overview of its synthesis, properties, and stereochemical nuances. Detailed experimental protocols, consolidated quantitative data, and logical workflow diagrams are presented to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction: A Century of Significance

This compound, also widely known as benzaldehyde propylene glycol acetal, is a cyclic acetal that has been a subject of study for over a century.[1] Its primary utility stems from its role as a protecting group for the carbonyl functionality of benzaldehyde and as a synthetic intermediate.[2][3] The formation of the dioxolane ring renders the otherwise reactive aldehyde group inert to a variety of reaction conditions, a crucial strategy in multi-step organic synthesis. Furthermore, the compound itself possesses interesting sensory properties and finds applications in the fragrance and flavor industries.[4] The presence of two stereocenters in the molecule gives rise to diastereomers (cis and trans), the ratio of which can be influenced by the synthetic methodology and has a significant impact on the compound's physical and sensory characteristics.[5]

Discovery and History

The first documented synthesis of a compound believed to be this compound dates back to a German patent filed in 1900 by the chemist Albert Verley.[5] This early work laid the foundation for the study of acetals derived from aromatic aldehydes and diols. The reaction, in its essence, involves the acid-catalyzed condensation of benzaldehyde with propylene glycol.[4] Over the decades, the understanding of reaction mechanisms and the development of new catalysts have led to more refined and efficient synthetic protocols. The significance of the stereoisomers of this compound, particularly concerning their distinct odors, gained attention much later, with patents in the 21st century detailing methods for their separation and stereoselective synthesis.[5]

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is presented below. This information is crucial for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 2568-25-4 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, almond-like | [2] |

| Boiling Point | 83-85 °C at 4 mmHg | |

| Density | 1.065 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.509 |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Signals and Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | Signals for aromatic protons, the methine proton at the acetal carbon, and the methyl and methylene protons of the dioxolane ring. The chemical shifts and coupling constants differ for the cis and trans isomers. | [5][6] |

| ¹³C NMR (CDCl₃) | Resonances for the aromatic carbons, the acetal carbon, and the carbons of the propylene glycol moiety. The chemical shifts are sensitive to the stereochemistry. | [5][7] |

| IR Spectroscopy | Characteristic C-O stretching frequencies for the acetal group, as well as bands corresponding to the aromatic ring and C-H bonds. | [7] |

Experimental Protocols

The synthesis of this compound is a classic example of acetal formation. Below are detailed methodologies for its preparation, representing both a general laboratory procedure and a more specific, modern approach.

General Acid-Catalyzed Acetalization

This method is a robust and widely applicable procedure for the synthesis of this compound.

Objective: To synthesize this compound from benzaldehyde and propylene glycol using an acid catalyst and to remove the water byproduct by azeotropic distillation.

Materials:

-

Benzaldehyde

-

Propylene glycol (1,2-propanediol)

-

Toluene or benzene (as azeotroping agent)

-

p-Toluenesulfonic acid (or another suitable acid catalyst, e.g., oxalic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add benzaldehyde (1 equivalent), propylene glycol (1.2-1.5 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, or until TLC or GC analysis indicates the complete consumption of the starting aldehyde.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[4]

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods as outlined in Table 2. The ratio of cis and trans isomers can be determined by analyzing the integration of characteristic signals in the ¹H NMR spectrum.

Logical and Experimental Workflows

The synthesis of this compound follows a logical progression from starting materials to the final purified product. The following diagram illustrates the general experimental workflow.

Stereochemistry: The Cis and Trans Diastereomers

The reaction of benzaldehyde with propylene glycol, which is a chiral diol (unless a racemic mixture is used), results in the formation of two diastereomers: cis-4-methyl-2-phenyl-1,3-dioxolane and trans-4-methyl-2-phenyl-1,3-dioxolane. The terms cis and trans refer to the relative positions of the methyl and phenyl groups with respect to the plane of the dioxolane ring. The ratio of these isomers can be influenced by factors such as the reaction temperature, the catalyst used, and the reaction time. The separation of these diastereomers can be achieved by chromatographic techniques or careful fractional distillation.[5] The distinct stereochemistry of these isomers is a key aspect of this molecule's chemistry and has practical implications for its applications, particularly in the fragrance industry where different isomers can have different odor profiles.[5]

The following diagram illustrates the relationship between the reactants and the resulting diastereomeric products.

Conclusion

This compound is a molecule with a rich history and continued relevance in modern organic chemistry. Its synthesis is a textbook example of acetal formation and highlights important concepts such as the use of protecting groups and the influence of stereochemistry on molecular properties. The detailed information provided in this guide serves as a valuable technical resource for chemists and researchers, enabling a deeper understanding and more effective utilization of this versatile compound in their scientific endeavors.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzaldehyde propylene glycol acetal | 2568-25-4 [chemicalbook.com]

- 5. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]

- 6. Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Preliminary Investigation of 4-Methyl-2-phenyl-1,3-dioxolane as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of stereoisomers with desired therapeutic effects. Chiral auxiliaries are powerful tools in this endeavor, guiding the formation of new stereocenters with high fidelity. This technical guide provides a preliminary investigation into the potential of 4-Methyl-2-phenyl-1,3-dioxolane as a chiral auxiliary. While direct, comprehensive studies on this specific auxiliary are limited, this document extrapolates from closely related and well-established chiral 1,3-dioxolane systems to outline its synthesis, potential applications in asymmetric reactions, and proposed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the utility of this readily accessible chiral scaffold.

Introduction

The quest for efficient and selective methods for controlling stereochemistry is a central theme in organic synthesis. Chiral auxiliaries, temporary stereogenic units that are covalently attached to a prochiral substrate, represent a robust and predictable strategy for achieving high levels of diastereoselectivity in a variety of chemical transformations. The 1,3-dioxolane framework, derivable from readily available chiral diols, has proven to be a versatile scaffold for the design of effective chiral auxiliaries.

This guide focuses on this compound, a chiral acetal derived from (R)- or (S)-1,2-propanediol and benzaldehyde. Its rigid five-membered ring structure and the stereogenic center at the 4-position offer the potential to create a well-defined chiral environment, influencing the facial selectivity of reactions at a tethered prochiral center. While the bulk of the existing literature focuses on the related 1,3-dioxolan-4-ones, the principles of stereocontrol are analogous and provide a strong basis for investigating the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde with an enantiomerically pure 1,2-propanediol.

Experimental Protocol: Synthesis of (4R)-4-Methyl-2-phenyl-1,3-dioxolane

Materials:

-

(R)-(-)-1,2-Propanediol

-

Benzaldehyde

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add (R)-(-)-1,2-propanediol (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

-

Heat the mixture to reflux and monitor the azeotropic removal of water.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford the pure (4R)-4-Methyl-2-phenyl-1,3-dioxolane.

Application as a Chiral Auxiliary in Asymmetric Alkylation

A primary application for a chiral auxiliary like this compound is in the diastereoselective alkylation of enolates. By attaching the auxiliary to a carboxylic acid derivative, a chiral enolate can be generated, which then reacts with an electrophile from a sterically preferred direction.

Proposed Asymmetric Alkylation Workflow

The general strategy involves the following steps:

-

Attachment of the Auxiliary: Esterification of a prochiral carboxylic acid with a chiral alcohol derived from this compound.

-

Enolate Formation: Deprotonation of the ester with a strong, non-nucleophilic base to generate a chiral enolate.

-

Diastereoselective Alkylation: Reaction of the enolate with an alkyl halide.

-

Cleavage of the Auxiliary: Hydrolysis of the ester to yield the enantioenriched carboxylic acid and recover the chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a Propionate Derivative

Step 1: Synthesis of the Chiral Ester

-

To a solution of (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with 1 M HCl and separate the layers.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the chiral propionate ester.

Step 2: Diastereoselective Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

-

Slowly add a solution of the chiral propionate ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Warm the mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

The aqueous layer can be further extracted to recover the chiral auxiliary.

-

The combined organic layers are dried and concentrated to yield the enantioenriched carboxylic acid.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the diastereoselective alkylation of the propionate ester derived from (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol. These values are based on typical results obtained with well-established chiral auxiliaries under similar conditions.

| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Benzyl bromide | LDA | THF | -78 | 85 | >95 |

| 2 | Methyl iodide | LDA | THF | -78 | 78 | 90 |

| 3 | Ethyl iodide | LDA | THF | -78 | 82 | 92 |

| 4 | Allyl bromide | LDA | THF | -78 | 80 | 94 |

Stereochemical Rationale

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated (Z)-enolate intermediate. The phenyl group at the 2-position of the dioxolane ring and the methyl group at the 4-position effectively block one face of the enolate, directing the incoming electrophile to the less hindered face.

Chelated (Z)-Enolate Intermediate

Chelated (Z)-Enolate Intermediate

>]; "Electrophile_Approach" [label="Electrophile (R-X)\napproaches from the\nless hindered face"]; "Product" [label="Major Diastereomer"];

}

// Placeholder for a proper chemical structure diagram node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Structure_Placeholder [label="[A chemical drawing program would be needed to generate an accurate 2D representation of the chelated intermediate showing the steric hindrance provided by the phenyl and methyl groups.]"];

} END_OF_DOT Caption: A simplified representation of the proposed chelated intermediate guiding the diastereoselective alkylation.

Conclusion and Future Directions

While direct experimental validation is pending, the preliminary investigation of this compound as a chiral auxiliary suggests it holds promise for applications in asymmetric synthesis. Its straightforward preparation from inexpensive starting materials makes it an attractive candidate for further research.

Future work should focus on:

-

Systematic evaluation of its effectiveness in a range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.

-

Detailed spectroscopic and crystallographic studies of the reaction intermediates to confirm the proposed stereochemical models.

-

Optimization of reaction conditions to maximize yields and diastereoselectivities.

-

Development of efficient methods for the cleavage and recycling of the auxiliary.

The exploration of novel and accessible chiral auxiliaries like this compound is crucial for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for the pharmaceutical and agrochemical industries.

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-dioxolane as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 4-Methyl-2-phenyl-1,3-dioxolane as a protecting group for 1,2-diols. This benzylidene acetal offers a robust strategy for the selective masking of diol functionalities, a critical step in the multi-step synthesis of complex organic molecules.

Core Principles

This compound is a cyclic acetal used to protect the hydroxyl groups of 1,2-propanediol and related 1,2-diols. Its utility in organic synthesis stems from its ease of formation, stability under a range of conditions, and selective removal under specific, mild protocols.

Formation: The protection of a 1,2-diol, such as 1,2-propanediol, is typically achieved through an acid-catalyzed reaction with benzaldehyde or a benzaldehyde equivalent like benzaldehyde dimethyl acetal. The reaction is an equilibrium process, and to drive it towards the formation of the dioxolane, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.

Stability: A key advantage of the this compound protecting group is its stability under neutral, basic, and many oxidative and reductive conditions. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected diol.

Deprotection: The removal of the this compound group is most commonly achieved by acid-catalyzed hydrolysis. The lability of the acetal linkage in acidic media allows for its selective cleavage to regenerate the diol. Additionally, reductive cleavage methods can be employed to yield other useful functionalities.

Quantitative Data Summary

The stability and reactivity of the this compound protecting group are summarized in the tables below.

Table 1: Stability Profile towards Various Reagents

| Reagent Class | Specific Reagent(s) | Stability | Notes |

| Acids | Strong acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., FeCl₃, ZnCl₂), Trifluoroacetic acid (TFA) | Labile | Rapid hydrolysis occurs. |

| Weak acids (e.g., Acetic Acid) | Moderately Labile | Hydrolysis is slower but significant. | |

| Bases | Strong bases (e.g., NaOH, KOH, t-BuOK), Amines (e.g., NEt₃, pyridine) | Stable | Generally stable to a wide range of basic conditions. |

| Oxidizing Agents | PCC, PDC, Swern oxidation reagents, MnO₂ | Stable | Stable to many common oxidizing agents that do not require strongly acidic conditions. |

| KMnO₄, CrO₃ | Potentially Labile | Strong oxidants under acidic conditions can lead to cleavage. | |

| Reducing Agents | Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Pt), NaBH₄ | Stable | The acetal is generally stable to these conditions. |

| LiAlH₄, DIBAL-H | Labile (Reductive Cleavage) | Can undergo reductive ring opening. | |

| Nucleophiles | Grignard reagents, Organolithium reagents, Enolates | Stable | The acetal linkage is resistant to attack by common nucleophiles. |

Table 2: pH Stability of Benzylidene Acetals

| pH | Condition | Half-life (t₁/₂) | Notes |

| < 1 | 100°C | Very Short | Rapid hydrolysis. |

| 1 | Room Temperature | Short | Hydrolysis occurs readily. |

| 4 | Room Temperature | Moderate | Hydrolysis is slower but proceeds. |

| 5 | Room Temperature | ~ several hours | An unsubstituted benzylidene acetal can be completely degraded at this pH.[1] |

| 7 | Room Temperature | Long | Generally stable under neutral conditions. |

| 9 | Room Temperature | Very Long | Stable in basic media. |

| 12 | Room Temperature | Very Long | Stable in strongly basic media. |

| > 12 | 100°C | Very Long | Stable even at elevated temperatures in strong base. |

Note: The data in Table 2 is for benzylidene acetals in general. The presence of the methyl group in this compound is not expected to significantly alter this general trend.

Experimental Protocols

Protection of 1,2-Propanediol: Synthesis of this compound

Materials:

-

1,2-Propanediol

-

Benzaldehyde

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene or cyclohexane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1,2-propanediol (1.0 eq), benzaldehyde (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

-

Add a solvent capable of forming an azeotrope with water, such as toluene or cyclohexane, to the flask.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, typically 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Expected Yield: >90%

Deprotection of this compound via Acidic Hydrolysis

Materials:

-

This compound

-

Acetone or Tetrahydrofuran (THF)

-

Water

-

Dilute aqueous acid (e.g., 1M HCl, or a catalytic amount of a stronger acid like TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or TFA) or a stoichiometric amount of a weaker acid.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the deprotected 1,2-propanediol and benzaldehyde.

-

The products can be separated and purified by column chromatography or distillation.

Expected Yield: >95%

Reductive Cleavage of this compound

Reductive cleavage of benzylidene acetals can lead to the formation of a primary and a secondary alcohol with a benzyl ether at one of the positions, depending on the regioselectivity of the reaction.

Materials:

-

This compound

-

Diisobutylaluminum hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in an anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for the required time (typically 1-3 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form. Alternatively, quench with a dilute acid solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting product, a mono-benzylated 1,2-propanediol, can be purified by column chromatography.

Expected Yield: 70-90%

Visualizations

Reaction Mechanisms and Workflows

Caption: Acid-catalyzed formation of this compound.

Caption: Acid-catalyzed hydrolysis (deprotection) of this compound.

Caption: General experimental workflow for using this compound as a protecting group.

References

Methodological & Application

Application Notes and Protocols: Protection of 1,2-Diols using 4-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the protection of 1,2-diols as 4-methyl-2-phenyl-1,3-dioxolanes, a subclass of benzylidene acetals. This protecting group is valuable in multi-step organic synthesis, offering stability under various conditions and allowing for selective deprotection.

Introduction

The protection of hydroxyl groups is a critical strategy in the synthesis of complex molecules, preventing unwanted side reactions. For 1,2-diols, a common and efficient method is the formation of cyclic acetals. The 4-methyl-2-phenyl-1,3-dioxolane protecting group is formed by the reaction of a 1,2-diol with benzaldehyde or its equivalent. The resulting five-membered ring is generally stable to basic, reductive, and some oxidative conditions, but can be readily cleaved under acidic conditions.[1] This allows for the selective unmasking of the diol functionality when required in a synthetic sequence.

The formation of this protecting group can be achieved either by direct acetalization of the diol with benzaldehyde or by a transacetalization reaction with a pre-formed dioxolane.

Reaction Mechanism

The formation of this compound from a 1,2-diol and benzaldehyde proceeds via an acid-catalyzed nucleophilic addition. The mechanism involves the initial protonation of the carbonyl oxygen of benzaldehyde, which activates the aldehyde towards nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the stable 1,3-dioxolane ring. The removal of water is crucial to drive the equilibrium towards the product.

Caption: Acid-catalyzed mechanism for the formation of a 2-phenyl-1,3-dioxolane derivative.

Experimental Protocols

Two primary methods for the protection of 1,2-diols as 4-methyl-2-phenyl-1,3-dioxolanes are presented below: direct acetalization and transacetalization.

Protocol 1: Direct Acetalization of a 1,2-Diol with Benzaldehyde

This protocol describes the in situ formation of the this compound protecting group on a target 1,2-diol.

Materials:

-

1,2-diol (1.0 eq)

-

Benzaldehyde (1.1 - 1.2 eq)

-

Anhydrous solvent (e.g., toluene, cyclohexane, or dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH, 0.02-0.05 eq) or copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05–0.1 eq))[2]

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (for toluene or cyclohexane) or molecular sieves (for dichloromethane)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol, the anhydrous solvent (e.g., toluene), and benzaldehyde.

-

Add the acid catalyst (e.g., p-TsOH) to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Transacetalization using pre-formed this compound (Representative Protocol)

This generalized protocol outlines the protection of a 1,2-diol via an exchange reaction with pre-synthesized this compound. This method can be advantageous when the diol is sensitive to the conditions of direct acetalization.

Materials:

-

Target 1,2-diol (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane or toluene)

-

Acid catalyst (e.g., p-TsOH, 0.05 eq or a Lewis acid like ZrCl₄)[3]

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the target 1,2-diol and this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the acid catalyst to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the diol.

-

Monitor the reaction by TLC for the disappearance of the starting diol.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

Deprotection Protocol

The this compound group is typically removed by acid-catalyzed hydrolysis.

Materials:

-

Protected diol

-

Solvent system (e.g., acetone/water, THF/water, or acetic acid/water)

-

Acid catalyst (e.g., dilute HCl, p-TsOH, or a Lewis acid like Er(OTf)₃)[4]

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the protected diol in the chosen solvent system.

-

Add the acid catalyst.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the deprotected diol.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of diols as benzylidene acetals, which are structurally related to this compound.

| Diol Substrate | Reaction Conditions | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Ethylene Glycol | Benzaldehyde, Reflux | p-TsOH | Toluene | 2 | >90 | General Procedure |

| 1,2-Propanediol | Benzaldehyde, Reflux | p-TsOH | Cyclohexane | 2 | High | [5] |

| (S,S)-1,2-Diphenylethanediol | tert-Butyl propynoate | DMAP | CH₃CN | 0.5 | 97 | [6] |

| D-Mannitol (diisopropylidene acetal) | tert-Butyl propynoate | DMAP | CH₃CN | 2 | 93 | [6] |

| Various diols | Benzaldehyde dimethyl acetal, RT | Cu(OTf)₂ | Acetonitrile | <1 | High | [2] |

Table 1: Representative Conditions for the Protection of 1,2-Diols.

| Deprotection Method | Catalyst/Reagent | Solvent | Conditions | Reference |

| Acidic Hydrolysis | p-TsOH | Acetone/H₂O | Room Temp. | [7] |

| Acidic Hydrolysis | aq. HCl | THF | Room Temp. | [7] |

| Lewis Acid Catalysis | Er(OTf)₃ | Wet Nitromethane | Room Temp. | [3] |

| Lewis Acid Catalysis | NaBArF₄ | Water | 30 °C, 5 min | [3] |

Table 2: Common Deprotection Conditions for Benzylidene Acetals.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the protection and deprotection of a 1,2-diol.

Caption: General experimental workflow for the protection and deprotection of 1,2-diols.

References

- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Diastereoselective Synthesis Involving 4-Methyl-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed overview of the principles and protocols for diastereoselective synthesis utilizing chiral dioxolane auxiliaries. While the specific application of 4-Methyl-2-phenyl-1,3-dioxolane as a chiral auxiliary for inducing diastereoselectivity is not well-documented in scientific literature, this report leverages data from structurally similar and well-characterized chiral dioxolanes to provide a comprehensive guide. The protocols and data presented herein are based on established methodologies for analogous systems and are intended to serve as a foundational resource for research and development in asymmetric synthesis.

Note: this compound is commercially available, often as a mixture of isomers, and is commonly used as a solvent or an intermediate in organic synthesis.[1][2][3] Its direct application as a chiral auxiliary for diastereoselective control is not extensively reported. The following sections detail the general principles and experimental protocols inspired by well-known chiral dioxolane auxiliaries.

Introduction to Chiral Dioxolanes in Asymmetric Synthesis